molecular formula C11H4Cl6O2 B8789312 1,4-Dihydro-1,2,3,4,9,9-hexachloro-1,4-methanonaphthalene-5,8-diol CAS No. 5210-87-7

1,4-Dihydro-1,2,3,4,9,9-hexachloro-1,4-methanonaphthalene-5,8-diol

Cat. No. B8789312
CAS RN: 5210-87-7
M. Wt: 380.9 g/mol
InChI Key: HGWPFZAIXJHLBN-UHFFFAOYSA-N
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Patent
US03932525

Procedure details

50 g. of 1,2,3,4,9,9-hexachloro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione were dissolved in 300 ml. of methanol and 3 g. of pyridine were added. The mixture was refluxed until the yellow color disappeared (about 5 hours). Upon cooling to 5°-7°C., white crystals separated. One recrystallization from methanol gave white crystals, m.p. 186°C. The yield was almost quantitative.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]12[C:14]([Cl:16])([Cl:15])[C:5]([Cl:17])([CH:6]3[CH:11]1[C:10](=[O:12])[CH:9]=[CH:8][C:7]3=[O:13])[C:4]([Cl:18])=[C:3]2[Cl:19].CO>N1C=CC=CC=1>[Cl:1][C:2]12[C:14]([Cl:15])([Cl:16])[C:5]([Cl:17])([C:6]3[C:7]([OH:13])=[CH:8][CH:9]=[C:10]([OH:12])[C:11]=31)[C:4]([Cl:18])=[C:3]2[Cl:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC12C(=C(C(C3C(C=CC(C13)=O)=O)(C2(Cl)Cl)Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed until the yellow color
CUSTOM
Type
CUSTOM
Details
(about 5 hours)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to 5°-7°C.
CUSTOM
Type
CUSTOM
Details
white crystals separated
CUSTOM
Type
CUSTOM
Details
One recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
gave white crystals, m.p. 186°C

Outcomes

Product
Name
Type
Smiles
ClC12C(=C(C(C=3C(=CC=C(C13)O)O)(C2(Cl)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.